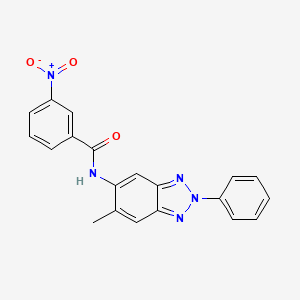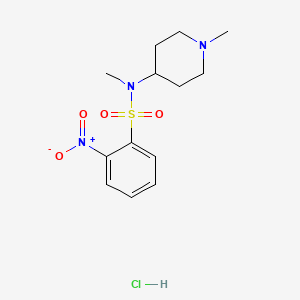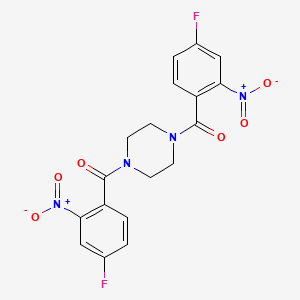
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide, commonly known as MPA-NB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA-NB belongs to the class of benzotriazole compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of MPA-NB in PDT involves the absorption of light by the benzotriazole ring, which leads to the formation of a singlet excited state. The excited state then undergoes intersystem crossing to form a triplet excited state, which can transfer energy to molecular oxygen to produce ROS. The ROS produced can then induce cell death in cancer cells.
Biochemical and Physiological Effects:
MPA-NB has been shown to have a number of biochemical and physiological effects. In addition to its use in PDT, MPA-NB has also been studied for its potential use as a fluorescent probe for imaging applications. MPA-NB has been shown to have high quantum yield and good photostability, making it an attractive candidate for use in imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPA-NB is its versatility in scientific research applications. Its unique properties make it a promising candidate for use in a variety of applications, including PDT and imaging. However, one limitation of MPA-NB is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on MPA-NB. One area of research is in the development of new synthetic methods for MPA-NB that can improve its solubility and ease of use in experiments. Another area of research is in the development of new applications for MPA-NB, such as in the treatment of other diseases or in the development of new imaging probes. Finally, further studies are needed to fully understand the mechanism of action of MPA-NB in PDT and to optimize its use in this application.
Synthesemethoden
The synthesis of MPA-NB involves the reaction of 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane or another suitable solvent under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MPA-NB.
Wissenschaftliche Forschungsanwendungen
MPA-NB has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of photosensitizing agents, which are activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. MPA-NB has been shown to be an effective photosensitizer in PDT, with studies demonstrating its ability to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-13-10-18-19(23-24(22-18)15-7-3-2-4-8-15)12-17(13)21-20(26)14-6-5-9-16(11-14)25(27)28/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHURMLJLWKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005816.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5005834.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005842.png)
![2-ethyl-N-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5005849.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5005855.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)

![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)

![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)
![2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5005914.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B5005918.png)